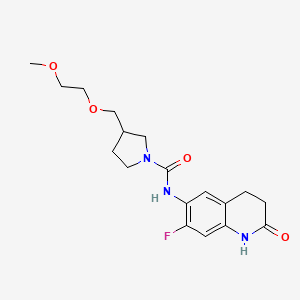![molecular formula C19H18N4O2 B7428081 N-[4-[(4-phenoxypyrimidin-2-yl)amino]phenyl]propanamide](/img/structure/B7428081.png)
N-[4-[(4-phenoxypyrimidin-2-yl)amino]phenyl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-[(4-phenoxypyrimidin-2-yl)amino]phenyl]propanamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a phenoxypyrimidine moiety linked to an aminophenyl group, further connected to a propanamide chain. Its distinct chemical configuration makes it a valuable subject for studies in chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[(4-phenoxypyrimidin-2-yl)amino]phenyl]propanamide typically involves a multi-step process One common method starts with the preparation of the phenoxypyrimidine core, which is then coupled with an aminophenyl derivativeThe reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to enhance production rates and maintain consistent quality.
化学反応の分析
Types of Reactions
N-[4-[(4-phenoxypyrimidin-2-yl)amino]phenyl]propanamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve specific temperatures, pressures, and pH levels to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can result in a wide range of functionalized products, depending on the nucleophile employed.
科学的研究の応用
N-[4-[(4-phenoxypyrimidin-2-yl)amino]phenyl]propanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: It is utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.
作用機序
The mechanism of action of N-[4-[(4-phenoxypyrimidin-2-yl)amino]phenyl]propanamide involves its interaction with specific molecular targets and pathways. For instance, it may bind to DNA, altering its replication and transcription processes, thereby inhibiting the growth of tumor cells. Additionally, it can interfere with angiogenesis by targeting vascular endothelial growth factors, preventing the formation of new blood vessels required for tumor growth .
類似化合物との比較
Similar Compounds
- N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide
- N-(pyridin-4-yl)pyridin-4-amine
Uniqueness
N-[4-[(4-phenoxypyrimidin-2-yl)amino]phenyl]propanamide stands out due to its unique phenoxypyrimidine structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits a higher degree of specificity in its interactions with molecular targets, making it a promising candidate for further research and development.
特性
IUPAC Name |
N-[4-[(4-phenoxypyrimidin-2-yl)amino]phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2/c1-2-17(24)21-14-8-10-15(11-9-14)22-19-20-13-12-18(23-19)25-16-6-4-3-5-7-16/h3-13H,2H2,1H3,(H,21,24)(H,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRQOXUAABMCHHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)NC2=NC=CC(=N2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[4-(8-Nitroquinolin-4-yl)-1,4-diazepan-1-yl]acetamide](/img/structure/B7428012.png)


![1-[[(8-Nitroquinolin-4-yl)amino]methyl]cyclopentane-1-carboxamide](/img/structure/B7428031.png)
![N-[4-[(9-cyclopropylpurin-6-yl)amino]-2-methylphenyl]acetamide](/img/structure/B7428045.png)
![4-(6-Fluoro-1-methylbenzimidazol-2-yl)-2-[3-(trifluoromethoxy)phenyl]morpholine](/img/structure/B7428052.png)
![methyl N-[4-[(2-acetyl-1,3-dihydroisoindol-5-yl)carbamoylamino]phenyl]carbamate](/img/structure/B7428063.png)
![2-[5-[[4-[(2-Chloro-6-fluorophenyl)methyl]piperazin-1-yl]methyl]-1,2,4-oxadiazol-3-yl]propan-2-amine](/img/structure/B7428066.png)

![N-[2-oxo-1-(2,2,2-trifluoroethyl)pyridin-3-yl]-3-phenyl-2-azaspiro[3.3]heptane-2-carboxamide](/img/structure/B7428071.png)
![N-[2-(difluoromethoxy)-5-nitrophenyl]-N'-(3,5-dimethyl-1,2-oxazol-4-yl)oxamide](/img/structure/B7428076.png)
![methyl N-methyl-N-[4-[(4-phenoxypyrimidin-2-yl)amino]phenyl]carbamate](/img/structure/B7428087.png)
![N-[3-(4-fluorophenoxy)propyl]-N-methyl-2-[4-(trifluoromethyl)phenyl]sulfonylacetamide](/img/structure/B7428090.png)
![1-[3-(2-Chlorophenyl)prop-2-ynyl-methylamino]-3-phenylpropan-2-ol](/img/structure/B7428094.png)
